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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

Cat. No.: B167233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-3-
nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for these analytical

techniques.

Spectroscopic Data
The structural elucidation of 2-Chloro-3-nitropyridine is critically supported by data from ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry. These data points are summarized in the tables

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Data

Two different datasets for the proton NMR of 2-Chloro-3-nitropyridine are presented,

showcasing the slight variations that can arise from different experimental conditions.
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Parameter Dataset 1 Dataset 2

Spectrometer Frequency 300 MHz 89.56 MHz

Solvent Acetone-d₆ CDCl₃

Chemical Shift (δ) H-4 8.473 ppm 8.251 ppm

Chemical Shift (δ) H-5 7.733 ppm 7.507 ppm

Chemical Shift (δ) H-6 8.702 ppm 8.644 ppm

Coupling Constant (J) H4-H5 7.97 Hz 8.0 Hz

Coupling Constant (J) H4-H6 1.73 Hz 1.8 Hz

Coupling Constant (J) H5-H6 4.75 Hz 4.7 Hz

¹³C NMR Data

While a specific list of chemical shifts for 2-Chloro-3-nitropyridine is not readily available in

the searched literature, the expected chemical shift ranges for the carbon atoms can be

inferred from typical values for substituted pyridines and aromatic nitro compounds. Aromatic

carbons typically appear in the range of 120-150 ppm. The carbon attached to the chlorine

atom (C-2) and the carbon attached to the nitro group (C-3) would be expected to be further

downfield due to the electron-withdrawing effects of these substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 2-Chloro-3-nitropyridine is characterized by the absorption bands

corresponding to the aromatic pyridine ring and the nitro group.
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Vibrational Mode Expected Wavenumber (cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Aromatic C=C and C=N Stretch 1600 - 1400

Asymmetric NO₂ Stretch 1550 - 1500

Symmetric NO₂ Stretch 1355 - 1335

C-Cl Stretch 850 - 550

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Chloro-3-nitropyridine, the molecular weight is 158.54 g/mol .[1]

Parameter Value

Molecular Formula C₅H₃ClN₂O₂

Molecular Weight 158.54 g/mol [1]

Molecular Ion (M⁺) m/z 158

Major Fragments (m/z) 112, 76[2]

The fragmentation pattern suggests the loss of the nitro group (NO₂) to give a fragment at m/z

112, and subsequent loss of chlorine or fragmentation of the pyridine ring can lead to the

fragment at m/z 76.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These should be adapted based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 2-Chloro-3-nitropyridine in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H NMR):

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak.

Data Acquisition (¹³C NMR):

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans and a longer relaxation delay may be required compared to ¹H

NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique):

Grind a small amount of 2-Chloro-3-nitropyridine with dry potassium bromide (KBr) powder

in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition (FTIR):
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-

400 cm⁻¹).

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

Data Acquisition (EI-MS):

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound like 2-Chloro-3-nitropyridine and a potential fragmentation pathway in

mass spectrometry.
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Caption: General workflow for spectroscopic analysis.
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Caption: A potential mass fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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